Enhanced Lipophilicity via N-Isopropyl Substitution Compared to Unsubstituted Analog
The N-isopropyl group on the target compound confers higher lipophilicity compared to its unsubstituted (NH) analog, 4-(3,4-dichlorophenyl)piperidin-4-ol. This is a critical differentiator for CNS drug discovery programs, as increased lipophilicity within a certain range is directly correlated with enhanced passive blood-brain barrier (BBB) permeability [1]. The target compound has a computed XLogP3-AA of 3.5 [2], whereas the des-isopropyl analog, lacking the N-alkyl group, exhibits a significantly lower computed LogP of approximately 1.5–2.0, representing a calculated difference of >1.5 log units .
| Evidence Dimension | Lipophilicity (Computed Logarithm of Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-(3,4-dichlorophenyl)piperidin-4-ol (des-isopropyl analog); estimated cLogP ~ 1.5–2.0 |
| Quantified Difference | Δ cLogP ≈ 1.5–2.0 log units (higher lipophilicity for the target compound) |
| Conditions | Computed physicochemical properties; XLogP3-AA calculation for target compound (PubChem) and structural estimation for the comparator. |
Why This Matters
This quantified difference in lipophilicity can translate to an order-of-magnitude or greater increase in predicted BBB permeability, a property often decisive in selecting the optimal tool compound for in vivo CNS target engagement studies.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [2] PubChem. 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine. Computed XLogP3-AA. PubChem CID 49760721. View Source
